Lipophilicity-Driven Permeability Differentiation: 2.7 XLogP3-AA Provides a Favorable CNS Multiparameter Optimization (MPO) Score Relative to Higher-logP Pyrimidine Kinase Inhibitors
The computed XLogP3-AA value of 2.7 for 2-cyclopropyl-6-ethyl-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine places it in the optimal lipophilicity range (1–3) for CNS drug candidates according to the CNS MPO scoring paradigm, whereas many clinically advanced pyrimidine-based kinase inhibitors (e.g., ceritinib, XLogP3-AA ≈ 4.6; imatinib, XLogP3-AA ≈ 3.5) exceed this range, incurring increased risk of hERG binding, phospholipidosis, and metabolic clearance [1]. The target compound's computed topological polar surface area (TPSA) of 68.2 Ų further satisfies the threshold for blood-brain barrier penetration (<90 Ų) [1], distinguishing it from bulkier diaryl-pyrimidine congeners that fail this criterion.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and TPSA for CNS drug-likeness assessment |
|---|---|
| Target Compound Data | XLogP3-AA = 2.7; TPSA = 68.2 Ų; Molecular weight = 284.36 g/mol |
| Comparator Or Baseline | Ceritinib: XLogP3-AA ≈ 4.6, TPSA ≈ 108 Ų; Imatinib: XLogP3-AA ≈ 3.5, TPSA ≈ 86 Ų; CNS MPO desirability window: XLogP 1–3, TPSA < 90 Ų |
| Quantified Difference | ΔXLogP3-AA = −1.9 vs. ceritinib, −0.8 vs. imatinib; TPSA 68.2 Ų falls within the CNS-favorable range while both comparators exceed one or both MPO thresholds |
| Conditions | Computed properties from PubChem (XLogP3 3.0, Cactvs 3.4.8.24). Comparator values are publicly reported computed logP data for FDA-approved kinase inhibitors. |
Why This Matters
For procurement decisions in neuroscience or CNS oncology programs, a compound with sub-3.0 logP and TPSA below 90 Ų offers a significantly higher probability of achieving brain exposure compared to higher-logP pyrimidine inhibitors, reducing attrition in early screening cascades.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 154828982, 2-cyclopropyl-6-ethyl-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine. https://pubchem.ncbi.nlm.nih.gov/compound/2549062-80-6. Accessed 30 Apr. 2026. View Source
